
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone is a complex organic compound with a unique structure. It is characterized by its heptacene backbone, which is a polycyclic aromatic hydrocarbon consisting of seven linearly fused benzene rings. The compound also features an epoxy group and multiple ketone functionalities, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone typically involves multi-step organic reactions The process begins with the preparation of the heptacene backbone, which can be achieved through cyclization reactions of suitable precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the heptacene backbone can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone involves its interaction with specific molecular targets. The epoxy group and ketone functionalities allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The heptacene backbone also contributes to its ability to intercalate with DNA, potentially affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
6A,7,7A,15A,16,16A-Hexahydro-6,8,15,17-heptacenetetrone: This compound shares a similar heptacene backbone but lacks the epoxy group.
7,16-Epoxyheptacene-5,9,14,18-tetrone: Similar in structure but with variations in the degree of hydrogenation and functional groups.
Uniqueness
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone is unique due to its combination of an epoxy group and multiple ketone functionalities on a heptacene backbone. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
104157-30-4 |
|---|---|
分子式 |
C30H18O5 |
分子量 |
458.5 g/mol |
IUPAC名 |
31-oxaoctacyclo[14.14.1.02,15.04,13.06,11.017,30.019,28.021,26]hentriaconta-2,4(13),6,8,10,14,17(30),21,23,25-decaene-5,12,20,27-tetrone |
InChI |
InChI=1S/C30H18O5/c31-25-13-5-1-2-6-14(13)26(32)18-10-22-21(9-17(18)25)29-23-11-19-20(12-24(23)30(22)35-29)28(34)16-8-4-3-7-15(16)27(19)33/h1-10,19-20,29-30H,11-12H2 |
InChIキー |
FWWAJRGXMDAZKY-UHFFFAOYSA-N |
正規SMILES |
C1C2C(CC3=C1C4C5=CC6=C(C=C5C3O4)C(=O)C7=CC=CC=C7C6=O)C(=O)C8=CC=CC=C8C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
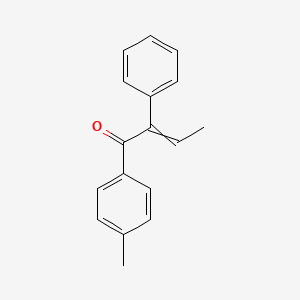
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
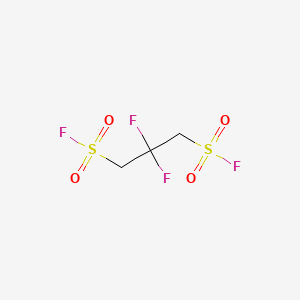

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
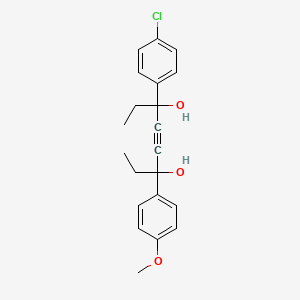
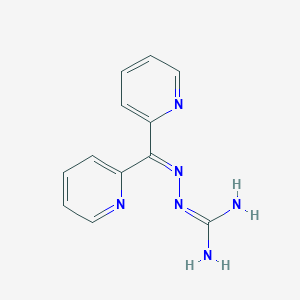

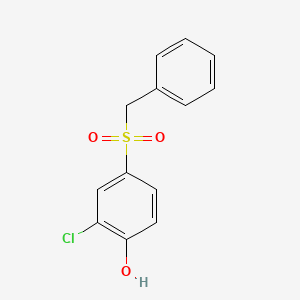


![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
